2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

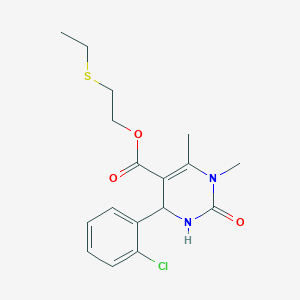

2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-chlorophenyl substituent at the 4-position, a 2-(ethylsulfanyl)ethyl ester group at the 5-carboxylate position, and a 2-oxo functional group. Its molecular formula is C₁₈H₂₂ClN₂O₃S, with a molecular weight of 396.89 g/mol.

Properties

IUPAC Name |

2-ethylsulfanylethyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S/c1-4-24-10-9-23-16(21)14-11(2)20(3)17(22)19-15(14)12-7-5-6-8-13(12)18/h5-8,15H,4,9-10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVPZHANXBPMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the pyrimidine ring. Subsequent steps involve the introduction of the chlorophenyl group and the ethylsulfanyl moiety through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and molecular features of the target compound with analogous tetrahydropyrimidine derivatives:

Structural and Functional Differences

Analogues with 3-chlorophenyl (CAS 261356-82-5) or 4-ethoxyphenyl (CAS 301359-45-5) substituents exhibit altered electronic profiles due to positional differences (e.g., para-ethoxy groups are electron-donating) .

Ethyl esters dominate in analogues (e.g., LaSOM 282), offering lower molecular weight but reduced stability in hydrolytic environments .

Oxo vs. Thioxo Functional Groups :

- The 2-oxo group in the target compound participates in hydrogen bonding (e.g., with NH groups), as described in hydrogen-bonding graph-set analyses .

- Thioxo analogues (e.g., CAS 301359-45-5) exhibit weaker hydrogen-bonding capacity but increased resistance to enzymatic degradation due to sulfur’s electronegativity .

Research Tools and Methodologies

Structural comparisons rely on crystallographic software like SHELX (for refinement) and ORTEP-3 (for visualization), which are critical for analyzing hydrogen-bonding networks and molecular packing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(ethylsulfanyl)ethyl tetrahydropyrimidine derivatives, and how can reaction progress be monitored?

- Answer : Synthesis typically involves multi-step condensation or cyclization reactions. For example, ethyl-substituted tetrahydropyrimidines are synthesized via Biginelli-like reactions using β-keto esters, urea/thiourea, and substituted aldehydes under acidic conditions . Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic methods (e.g., ¹H NMR ) to track intermediate formation. Yield optimization requires strict temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric adjustments of reagents like ammonium acetate .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer : Structural validation relies on ¹H/¹³C NMR to confirm proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm) and carbonyl signals (δ 165–170 ppm). FT-IR identifies functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy (±0.001 Da) . For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks .

Q. How are purity and stability assessed during storage?

- Answer : Purity is quantified via HPLC with a C18 column (e.g., 95% purity threshold, using acetonitrile/water gradients). Stability studies involve accelerated degradation tests under heat (40–60°C) and humidity (75% RH) over 4–8 weeks, analyzed by HPLC to detect decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar tetrahydropyrimidines?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from stereochemical variability or impurity profiles . Mitigation strategies include:

- Chiral HPLC to isolate enantiomers and test individual stereoisomers.

- Dose-response curves to clarify potency thresholds (e.g., IC₅₀ values).

- Molecular docking to assess binding affinity variations across protein targets (e.g., COX-2 vs. EGFR kinases) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Answer : ADMET prediction tools (e.g., SwissADME, pkCSM) model parameters like logP (lipophilicity), BBB permeability, and CYP450 inhibition. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations refine solubility by simulating interactions with water/organic solvents .

Q. What experimental designs are used to elucidate the mechanism of action in enzyme inhibition studies?

- Answer : Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd rates). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.